molecular formula C13H18BrNO2 B168411 tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate CAS No. 168830-93-1

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate

Cat. No.: B168411
CAS No.: 168830-93-1
M. Wt: 300.19 g/mol
InChI Key: IGBCEYQSLOZQTO-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate:

Mechanism of Action

Target of Action

It is used in the synthesis of various derivatives with potential applications as anti-hiv agents , indicating that it may interact with proteins or enzymes involved in the HIV replication cycle.

Mode of Action

It is used in the synthesis of n-boc-protected anilines , which suggests that it may act as a protecting group in organic synthesis, preventing unwanted reactions at the nitrogen atom during the synthesis of complex molecules.

Biochemical Pathways

It is used in the modification of 4,5,6,7-tetrabromobenzotriazole (tbb) derivatives to generate improved ck2 inhibitors . CK2 is a protein kinase involved in cell growth and proliferation, suggesting that this compound may influence these pathways.

Result of Action

Its use in the synthesis of various derivatives with potential applications as anti-hiv agents suggests that it may have antiviral effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate typically involves the reaction of methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), room temperature.

    Oxidation: Potassium permanganate, water, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux conditions.

Major Products:

    Azide Derivatives: Formed from nucleophilic substitution.

    Oxidized Products: Various oxidized derivatives depending on the extent of oxidation.

    Amines: Resulting from the reduction of the carbamate group.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)phenyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBCEYQSLOZQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168830-93-1
Record name 168830-93-1
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